
4-Chloro-6-(3-fluorophenyl)-2-(1-methoxyethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(3-fluorophenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-fluorophenyl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 4-chloropyrimidine.
Reaction Steps:
Reaction Conditions: Typical conditions might include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(3-fluorophenyl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like hydroxyl, amino, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(3-fluorophenyl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-phenyl-2-(1-methoxyethyl)pyrimidine: Similar structure but lacks the fluorine atom.
4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine: Similar structure but has a chlorine atom instead of fluorine.
4-Chloro-6-(3-fluorophenyl)-2-ethylpyrimidine: Similar structure but lacks the methoxy group.
Uniqueness
The presence of the 3-fluorophenyl group and the 1-methoxyethyl group in 4-Chloro-6-(3-fluorophenyl)-2-(1-methoxyethyl)pyrimidine may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Eigenschaften
Molekularformel |
C13H12ClFN2O |
|---|---|
Molekulargewicht |
266.70 g/mol |
IUPAC-Name |
4-chloro-6-(3-fluorophenyl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(18-2)13-16-11(7-12(14)17-13)9-4-3-5-10(15)6-9/h3-8H,1-2H3 |
InChI-Schlüssel |
CFXCWOWJFZBMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


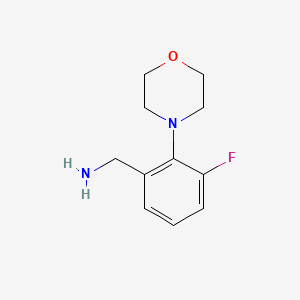

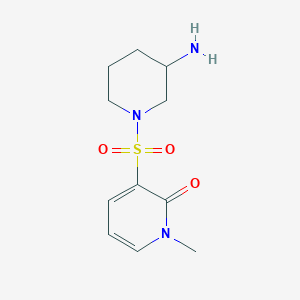
![5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B11785687.png)
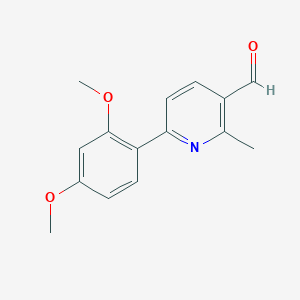
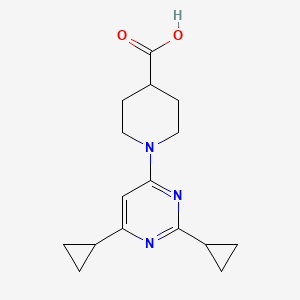
![5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide](/img/structure/B11785704.png)



![Furo[2,3-d][1,2]oxazepine-5-carboxylic acid](/img/structure/B11785727.png)
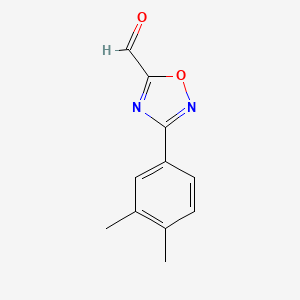
![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11785742.png)
